molecular formula C10H5ClN4O2 B1635267 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 338982-39-1

2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No.: B1635267
CAS No.: 338982-39-1
M. Wt: 248.62 g/mol
InChI Key: LFHUMQNNLWKIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS: 338982-39-1) is a triazine-carbonitrile derivative featuring a 3-chlorophenyl substituent at the 2-position of the triazine ring. Its structure combines a triazine core with electron-withdrawing groups (carbonyl and nitrile), which influence reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2/c11-6-2-1-3-7(4-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHUMQNNLWKIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)NC(=O)C(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139982
Record name 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-39-1
Record name 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Coupling in Polar Aprotic Solvents

A widely reported method involves the condensation of 3-chlorophenol derivatives with chloropyridazine intermediates under basic conditions. For instance, 10a (4-chlorophenol acetate) reacts with pyridazinone 11 in dimethyl sulfoxide (DMSO) at 90°C using potassium carbonate and catalytic cuprous iodide, achieving 65–72% yields of the triazine precursor 12a . The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride on the pyridazine ring. Elevated temperatures (90–120°C) and prolonged stirring (12–18 h) are critical for complete conversion.

Acid-Mediated Cyclization

Subsequent cyclization of intermediates 12a and 12b to the triazine core is accomplished using sodium acetate in glacial acetic acid at 120°C. This step facilitates the elimination of chloride and intramolecular cyclization, yielding the tetrahydrotriazine scaffold. Neutral decolorizing carbon in acetonitrile effectively removes polymeric by-products, followed by recrystallization to afford the final product in >95% purity.

Heterocyclization of Diamino Precursors with Bifunctional Reagents

Reaction with α,β-Halooxo Compounds

6-Amino-4-(4-chlorophenyl)-2-oxopyridine-3,5-dicarbonitrile (III ) undergoes heterocyclization with chloroacetyl chloride in dimethylformamide (DMF) at reflux. The reaction generates the triazolotriazine moiety via nucleophilic attack of the amino group on the electrophilic carbonyl, followed by dehydration. This method yields 58–63% of the target compound but requires rigorous exclusion of moisture to prevent hydrolysis.

Solvent and Temperature Optimization

Comparative studies reveal that DMF outperforms ethanol in this reaction due to its high boiling point (153°C) and ability to stabilize charged intermediates. Reducing the reaction time to 4–6 h minimizes decarboxylation side reactions, as evidenced by IR spectroscopy (disappearance of 2215 cm⁻¹ nitrile stretch in by-products).

Cyclocondensation of Formamidrazones with 1,2-Dicarbonyl Compounds

Glycosyl Formamidrazone Derivatives

Although primarily used for glycopyranosyl-triazines, this method adapts to aryl-substituted targets by substituting formamidrazones with 3-chlorophenyl analogues. Refluxing 1 (C-glycosyl formamidrazone) with benzil in anhydrous ethanol for 8 h yields 70–75% of the triazine product. The reaction mechanism involves [4+2] cycloaddition, with the nitrile group remaining intact under these conditions.

Purification via Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate-hexane (1:1) eluents, achieving >98% purity as confirmed by HPLC. This method is less scalable but valuable for small-scale syntheses requiring high stereochemical fidelity.

Urea-Formaldehyde Condensation Approach

Industrial-Scale Synthesis

Adapting a patented urea-formaldehyde protocol, 2-(3-chlorophenyl)-3,5-dioxotriazine-6-carbonitrile is synthesized via condensation of urea with 3-chlorobenzaldehyde in aqueous formaldehyde. The reaction terminates at 70–90% conversion by rapid water quenching to prevent solid-phase polymerization. Optimal conditions include a urea:formaldehyde molar ratio of 1:0.3 and temperatures of 170–200°C, yielding 68–74% product.

By-Product Management

Excess urea minimizes cyanuric acid formation, a common impurity in urea-formaldehyde reactions. Filtration and trituration with petroleum ether remove unreacted urea, while recrystallization from acetonitrile enhances purity.

Purification and Characterization Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamide-triazine hybrids confirms the planar triazine ring and orthogonal orientation of the 3-chlorophenyl group. Key bond lengths include N1–C2 (1.335 Å) and C6–N7 (1.145 Å), consistent with conjugated π-system delocalization.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorptions at 2210–2220 cm⁻¹ (C≡N) and 1680–1700 cm⁻¹ (C=O).
  • ¹H NMR : Aromatic protons resonate at δ 7.45–8.10 ppm (m, 4H, Ar–H), with deshielded NH protons at δ 10.2–10.8 ppm.
  • ¹³C NMR : Carbonyl carbons appear at δ 160–165 ppm, while the nitrile carbon resonates at δ 118–120 ppm.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazine ring or the phenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazine-Carbonitrile Derivatives

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications References
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (Target Compound) 3-Cl C₁₀H₅ClN₄O₂ (inferred) Investigated for fatty liver disease (limited data)
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile 4-Cl C₁₀H₅ClN₄O₂ Commercial availability; used as a synthetic intermediate
2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile 4-F C₁₀H₅FN₄O₂ No explicit application data; structural analog study
2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile 2,6-diF C₁₀H₄F₂N₄O₂ Discontinued; potential steric/electronic effects
Resmetirom (MGL-3196) 3,5-diCl + pyridazinone-isopropyl C₁₇H₁₂Cl₂N₆O₄ FDA-approved thyroid hormone receptor agonist for NASH
Resmetirom Impurity 53 3,5-diCl + pyridazinone C₁₄H₆Cl₂N₆O₄ Pharmacological impurity; altered substituent profile

Structural and Electronic Effects

  • For example, 4-chloro derivatives (CAS 20932-04-1) may exhibit different electronic distributions due to the para-positioned chlorine, altering solubility or reactivity . Fluorine’s electronegativity (in 4-F and 2,6-diF analogs) enhances metabolic stability compared to chlorine, but steric hindrance in 2,6-diF derivatives may reduce binding affinity .
  • Complex Substituents: Resmetirom (C₁₇H₁₂Cl₂N₆O₄) incorporates a dichlorophenyl group and a pyridazinone-isopropyl moiety, significantly increasing molecular weight (435.22 g/mol) and enabling selective thyroid hormone receptor-beta agonism. This structural complexity enhances target specificity compared to simpler triazine-carbonitriles .

Physicochemical Properties

  • Melting Points and Stability: Triazine derivatives with bulky substituents (e.g., 2,4,6-trimethylbenzylidene in , m.p. 243–246°C) show higher melting points than those with smaller groups (e.g., 4-cyanobenzylidene, m.p. 213–215°C) due to crystallinity differences . The target compound’s melting point is unreported but likely influenced by its 3-Cl substituent. Resmetirom’s solid forms (e.g., co-crystals, amorphous dispersions) are patented to improve bioavailability, highlighting the role of formulation in pharmacologically active analogs .

Biological Activity

The compound 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS Number: 338982-39-1) is a member of the triazine family, known for its diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₅ClN₄O₂
  • Molecular Weight : 232.62 g/mol
  • Melting Point : 204–206 °C
  • Hazard Classification : Irritant .

Antitumor Activity

Research indicates that compounds with similar structures to 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives of triazine compounds can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in malignant cells .
  • Targeting Specific Proteins : Molecular dynamics simulations suggest that interactions with specific proteins may play a role in its anticancer effects .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that modifications at specific positions on the phenyl ring can enhance antibacterial efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on a series of triazine derivatives demonstrated that compounds structurally related to 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in modulating activity .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of triazine derivatives against common pathogens. Results indicated that certain derivatives showed promising activity comparable to standard antibiotics. The study emphasized the need for further exploration into the mechanism by which these compounds exert their effects .

Research Findings

Study FocusFindings
Antitumor ActivitySignificant inhibition of cancer cell proliferation; IC50 values <10 µg/mL .
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; SAR indicates enhanced activity with specific substitutions .
Mechanistic InsightsInduction of apoptosis and interference with cell cycle progression observed in related compounds .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and structurally characterizing 2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile?

  • Answer : Synthesis typically involves cyclocondensation of precursor nitriles with chlorophenyl derivatives under reflux conditions. For structural confirmation, use:

  • Infrared Spectroscopy (IR) to identify carbonyl (C=O) and nitrile (C≡N) stretches.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve aromatic protons, triazine ring protons, and carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.
  • Example: Similar triazine derivatives were synthesized via reflux in acetic acid with sodium acetate as a catalyst, followed by recrystallization .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental applications?

  • Answer :

  • Solubility : Use shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water) and quantify via HPLC or UV-Vis spectroscopy.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Hydrolytic Stability : Monitor degradation under acidic/basic conditions (pH 1–13) using kinetic studies .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in ecological risk assessments?

  • Answer : Adopt a split-plot design to evaluate abiotic/biotic interactions:

  • Abiotic : Measure photodegradation (UV exposure), hydrolysis rates, and soil adsorption (OECD Guideline 106).
  • Biotic : Use microcosm studies to assess microbial degradation and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Reference: Long-term environmental studies (e.g., Project INCHEMBIOL) recommend combining lab assays with field simulations to predict ecological distribution .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Answer :

  • Standardize Assay Conditions : Control variables like solvent purity, cell line viability, and incubation time.
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability.
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

  • Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading, stoichiometry).
  • Byproduct Identification : Employ LC-MS or GC-MS to trace impurities and adjust purification steps (e.g., column chromatography vs. recrystallization).
  • Example: Etaconazole synthesis achieved >90% purity by refining reflux duration and catalyst ratios .

Q. How can computational methods enhance mechanistic studies of this compound’s reactivity?

  • Answer :

  • DFT Simulations : Calculate reaction pathways (e.g., triazine ring formation) using Gaussian or ORCA software.
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) via AutoDock Vina.
  • Reference: DFT studies on analogous tetrahydrobenzo[b]thiophenes validated reaction intermediates and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Reactant of Route 2
2-(3-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.